molecular formula C21H14N3NaO3S3 B7799277 sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate

sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate

Cat. No.: B7799277
M. Wt: 475.5 g/mol
InChI Key: RSRNHSYYBLEMOI-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula ( \text{C}_7\text{H}_6\text{N}_4\text{O} ). Carbonyldiimidazole is a white crystalline solid that is often used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .

Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The overall reaction is as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ] The imidazole serves both as the nucleophile and the base in this reaction .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research and industrial applications:

    Peptide Synthesis: It is used for the coupling of amino acids to form peptides.

    Organic Synthesis: It serves as a reagent for the synthesis of various organic compounds, including amides, carbamates, and ureas.

    Biological Research: It is used in the modification of proteins and peptides.

    Industrial Applications: It is employed in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation facilitates the formation of amide or ester bonds. The molecular targets involved in these reactions are typically the carboxyl groups of carboxylic acids and the amino or hydroxyl groups of nucleophiles .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other carbodiimides, such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in that it is less reactive than acid chlorides but more easily handled and avoids the use of thionyl chloride, which can cause side reactions. Similar compounds include:

  • Dicyclohexylcarbodiimide
  • N,N’-Diisopropylcarbodiimide
  • Phosgene
  • Imidazole

Properties

IUPAC Name

sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S3.Na/c1-11-2-8-16-18(19(11)30(25,26)27)29-21(24-16)13-5-9-15-17(10-13)28-20(23-15)12-3-6-14(22)7-4-12;/h2-10H,22H2,1H3,(H,25,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRNHSYYBLEMOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N3NaO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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